molecular formula C14H13N5O B12492135 8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12492135
M. Wt: 267.29 g/mol
InChI Key: VVBMGVHSVRLBHT-UHFFFAOYSA-N
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Description

8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroisoquinoline derivatives with triazolopyrazine precursors in the presence of catalysts such as indium(III) chloride . The reaction conditions often include heating and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline analogs .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C14H13N5O/c20-14-17-16-13-12(15-6-8-19(13)14)18-7-5-10-3-1-2-4-11(10)9-18/h1-4,6,8H,5,7,9H2,(H,17,20)

InChI Key

VVBMGVHSVRLBHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=NNC4=O

Origin of Product

United States

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